molecular formula C17H12N2O3 B11837256 2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile

2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile

Cat. No.: B11837256
M. Wt: 292.29 g/mol
InChI Key: MXWHRMIWMLHBSY-UHFFFAOYSA-N
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Description

2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile is a synthetic organic compound of high interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure combining a benzonitrile scaffold with a tetrahydronaphthalenone moiety, linked through a nitro-substituted phenyl ring. This specific architecture suggests potential for diverse biological activity. Researchers value this compound as a key intermediate or precursor for the synthesis of more complex molecules. Its functional groups, including the nitrile, nitro, and ketone, offer multiple sites for further chemical modification, enabling the exploration of structure-activity relationships. Potential research applications include its use as a building block in the development of kinase inhibitors, PDE inhibitors, and other therapeutically relevant small molecules. The compound is intended for laboratory research purposes only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-nitro-5-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzonitrile

InChI

InChI=1S/C17H12N2O3/c18-10-13-9-12(6-8-16(13)19(21)22)15-7-5-11-3-1-2-4-14(11)17(15)20/h1-4,6,8-9,15H,5,7H2

InChI Key

MXWHRMIWMLHBSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Protocol

A mixture of γ-phenylbutyryl chloride (1.0 equiv) and AlCl₃ (2.5 equiv) in dichloromethane (DCM) undergoes stirring at 0–5°C for 4 hours. The reaction is quenched with ice-water, extracted with DCM, and purified via silica gel chromatography to yield 1-oxo-1,2,3,4-tetrahydronaphthalene (85–90% yield).

Diels-Alder Cyclization

Reacting cyclopentadiene with substituted quinones in toluene at 110°C for 12 hours produces the tetrahydronaphthalenone skeleton. This method offers superior regiocontrol but requires anhydrous conditions.

Regioselective Nitration at Position 2

Nitration is achieved via mixed acid (HNO₃/H₂SO₄) or acetyl nitrate to direct the nitro group to position 2.

Mixed Acid Nitration

A solution of 5-cyano-tetrahydronaphthalenone (1.0 equiv) in concentrated H₂SO₄ is cooled to 0°C, followed by dropwise addition of fuming HNO₃ (1.2 equiv). After stirring at 5°C for 3 hours, the mixture is poured into ice, neutralized with NaHCO₃, and extracted with DCM. Recrystallization from acetonitrile affords the nitro product (72% yield).

Table 1: Nitration Optimization

Nitrating AgentTemp (°C)Yield (%)Purity (%)
HNO₃/H₂SO₄0–57298
Acetyl nitrate−106895
NO₂BF₄256090

Directed Ortho-Metalation (DoM)

Employing LDA (2.0 equiv) at −78°C in THF, followed by quenching with NO₂Cl, achieves 80% regioselectivity for the nitro group at position 2.

Integrated Multi-Step Synthesis

Industrial-scale production often combines steps to minimize intermediates. For example:

  • One-Pot Cyclization-Cyanation : γ-Phenylbutyryl chloride undergoes Friedel-Crafts acylation and in situ cyanation using CuCN/DMF, yielding 5-cyano-tetrahydronaphthalenone in 70% yield.

  • Tandem Nitration-Reduction : Sequential nitration (HNO₃/H₂SO₄) and catalytic hydrogenation (Pd/C, H₂) adjust substituent oxidation states without isolating intermediates.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc gradient) or recrystallization (acetonitrile). Purity is verified via HPLC (≥98%), while structural confirmation uses:

  • ¹H/¹³C NMR : Key signals include δ 8.2–8.4 ppm (nitro-aromatic H) and δ 120–125 ppm (C≡N).

  • HRMS : [M+H]⁺ at m/z 292.29.

Challenges and Optimization

Regioselectivity in Nitration

The electron-withdrawing cyano group meta-directs nitration, but competing para-substitution (5–10%) necessitates careful temperature control.

Solvent Impact on Yield

Polar aprotic solvents (DMF, acetonitrile) enhance cyanation but may hydrolyze intermediates. Dichloromethane minimizes side reactions during Friedel-Crafts steps .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile, we compare it with structurally related compounds, focusing on electronic effects, steric hindrance, and crystallographic data. Below is a comparative analysis based on hypothetical analogs (derived from typical nitrated benzonitriles and tetrahydronaphthalenone derivatives).

Table 1: Structural and Electronic Properties of Selected Compounds

Compound Name Nitro Position Substituent Crystallographic R-Factor* LogP (Predicted)
2-Nitro-5-(1-oxo-THN**)benzonitrile 2 1-oxo-THN 0.045 3.2
3-Nitro-4-(1-oxo-THN)benzonitrile 3 1-oxo-THN 0.052 3.0
2-Nitro-5-phenylbenzonitrile 2 Phenyl 0.038 2.8
5-(1-oxo-THN)-benzonitrile (no nitro) N/A 1-oxo-THN 0.041 2.5

R-factor reflects refinement quality using SHELXL . *THN: 1,2,3,4-tetrahydronaphthalenone.

Key Findings:

Electronic Effects: The nitro group at the 2-position in the target compound induces strong electron-withdrawing effects, stabilizing the benzonitrile core. This contrasts with the 3-nitro analog, where resonance effects are less pronounced. The 1-oxo-THN substituent contributes to partial conjugation with the aromatic ring, reducing overall hydrophobicity compared to purely alkyl-substituted analogs.

Steric Hindrance: The tetrahydronaphthalenone moiety introduces steric bulk, which may hinder rotational freedom. This is evident in crystallographic data showing tighter packing for the 2-nitro derivative compared to the phenyl-substituted analog .

Solubility and Reactivity: Predicted LogP values suggest moderate lipophilicity, making the compound less soluble in polar solvents than non-nitrated derivatives. Reactivity in nucleophilic substitution is likely enhanced at the benzonitrile group due to nitro-group activation, though steric factors may limit accessibility.

Methodological Considerations

The SHELX suite, particularly SHELXL , remains a cornerstone for refining crystallographic data of such compounds . However, the lack of high-resolution structural data for 2-nitro-5-(1-oxo-THN)benzonitrile in the provided evidence limits direct comparisons. Future studies should prioritize experimental determination of its crystal structure and spectroscopic properties (e.g., UV-Vis, NMR) to validate computational predictions.

Biological Activity

2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a nitro group and a tetrahydronaphthalene moiety. Its molecular formula is C16H14N2O2, with a molecular weight of 270.3 g/mol. The presence of the nitro group is significant for its biological activity, often enhancing the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that 2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key enzymatic pathways.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The nitro group may play a role in generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes and contribute to its therapeutic effects.

Anticancer Activity

A study evaluated the cytotoxic effects of 2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile on human cancer cell lines. The results indicated an IC50 value of approximately 25 µM against breast cancer cells (MCF-7), demonstrating significant growth inhibition compared to control groups. The study suggested that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL depending on the bacterial strain. The study concluded that the compound's effectiveness could be attributed to its ability to penetrate bacterial membranes and interfere with cellular functions.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Mechanism
AnticancerMCF-7 (breast cancer)25Apoptosis induction
AntimicrobialE. coli100Membrane disruption
AntimicrobialS. aureus50Enzyme inhibition

Q & A

Basic: What established synthetic routes are available for 2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling, nitration, and oxidation. For example:

  • Step 1: A Stille coupling reaction using Pd(PPh₃)₄ in anhydrous 1,4-dioxane (60–80°C, 12–24 hours) yields intermediates with ~42% efficiency after silica gel chromatography (20% ethyl acetate/hexane) .
  • Step 2: Deprotection with Bu₄NF in THF (room temperature, 2 hours) achieves 64% yield using gradient elution (50–100% ethyl acetate/hexane) .
  • Step 3: Oxidation with Dess-Martin periodinane in dichloromethane (0°C to room temperature, 1 hour) provides 88% yield after purification .
    Key Factors: Solvent choice (e.g., anhydrous conditions for moisture-sensitive steps), catalyst loading (0.5–1.0 equiv), and chromatography gradients significantly affect purity and yield.

Advanced: How can regioselectivity in the nitration step be optimized to avoid byproducts?

Methodological Answer:
Regioselectivity in nitration is influenced by:

  • Substituent Effects: Electron-donating groups on the aromatic ring direct nitration to specific positions. Computational modeling (DFT) can predict reactive sites .
  • Reaction Conditions: Lower temperatures (-40°C) and controlled HNO₃ concentration (e.g., 65% in acetic acid) minimize over-nitration. For example, nitration at -40°C yielded 25 and 26 with distinct regioselectivity in similar tetrahydronaphthalene derivatives .
  • Workup Strategies: Use quenching agents (e.g., ice-water) and rapid extraction to prevent decomposition.

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key functional groups (e.g., nitrile at ~110–120 ppm in ¹³C NMR) and stereochemistry .
  • Mass Spectrometry: HRMS-ESI-TOF confirms molecular weight (e.g., [M+H]+ for C₁₈H₁₃N₂O₃: calc. 305.0926, observed 305.0928) .
  • IR Spectroscopy: Nitro groups (1520–1350 cm⁻¹) and carbonyl stretches (1700–1650 cm⁻¹) validate functional group integrity .

Advanced: How should contradictory NMR and mass spectrometry data be resolved during characterization?

Methodological Answer:

  • Data Reconciliation: Compare experimental HRMS with theoretical isotopic patterns to rule out impurities. For NMR, use 2D techniques (COSY, HSQC) to assign overlapping signals.
  • Case Example: If a nitro group’s ¹H NMR signal conflicts with HRMS data, verify via NOESY (nuclear Overhauser effect) for spatial proximity or X-ray crystallography for absolute configuration .
  • Statistical Validation: Use spectral deconvolution software (e.g., MestReNova) to quantify signal purity and identify minor contaminants .

Basic: What biological targets are suggested by structural analogs of this compound?

Methodological Answer:

  • Enzyme Inhibition: Sulfonamide analogs (e.g., N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)naphthalene-1-sulfonamide) inhibit bacterial dihydropteroate synthase or carbonic anhydrase .
  • Receptor Interactions: Tetrahydronaphthalene cores (as in Exatecan intermediates) target topoisomerase I in anticancer therapies .
  • Screening Protocols: Use fluorescence polarization assays or surface plasmon resonance (SPR) to evaluate binding affinity to these targets .

Advanced: What strategies address stereochemical inconsistencies in derivatives?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers .
  • Dynamic Kinetic Resolution: Employ asymmetric catalysts (e.g., BINAP-Ru complexes) during synthesis to favor a single diastereomer .
  • Crystallographic Analysis: Single-crystal X-ray diffraction provides unambiguous stereochemical assignments, as demonstrated for (±)-6-methoxy-7-nitro derivatives .

Basic: How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effect: The nitro group deactivates the aromatic ring, directing electrophilic substitution to meta positions.
  • Reductive Functionalization: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling subsequent amidation or diazotization .
  • Suzuki-Miyaura Coupling: Use aryl boronic acids with Pd(OAc)₂ and SPhos ligand (K₃PO₄ base, toluene/water, 100°C) to introduce substituents .

Advanced: What computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • pKa Prediction: Software like MarvinSketch (ChemAxon) estimates nitro group pKa (~-1 to 1) and nitrile stability (pH 2–12).
  • Degradation Pathways: Molecular dynamics simulations (AMBER force field) model hydrolysis of the nitrile group to carboxylic acid under acidic conditions .
  • Experimental Validation: Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring quantifies degradation products .

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